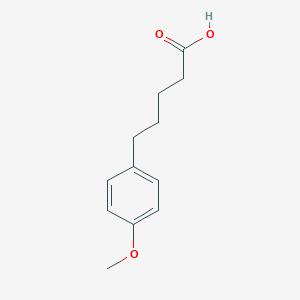

5-(4-Methoxyphenyl)pentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methoxyphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-15-11-8-6-10(7-9-11)4-2-3-5-12(13)14/h6-9H,2-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPOHJSGSYVQSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10322523 | |

| Record name | 5-(4-methoxyphenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7508-04-5 | |

| Record name | 7508-04-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-methoxyphenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(4-Methoxyphenyl)pentanoic acid physical and chemical properties

An In-depth Technical Guide to 5-(4-Methoxyphenyl)pentanoic Acid

Introduction

This compound, registered under CAS Number 7508-04-5, is a carboxylic acid derivative featuring a methoxy-substituted phenyl ring attached to a five-carbon aliphatic chain.[1][2][3] This bifunctional molecule serves as a valuable building block in organic synthesis, offering two distinct reactive sites: the carboxylic acid group and the electron-rich aromatic ring. Its structural motif is of significant interest to researchers in medicinal chemistry and materials science, where it can be utilized as an intermediate for constructing more complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and handling protocols, tailored for professionals in research and drug development.

Physicochemical and Spectroscopic Properties

The physical characteristics of this compound are foundational to its application in experimental work, influencing solvent selection, reaction conditions, and purification methods.

Core Physical Properties

A summary of the key physicochemical properties is presented below. These values are critical for designing synthetic protocols and purification strategies.

| Property | Value | Source(s) |

| IUPAC Name | This compound | ChemSrc[1] |

| CAS Number | 7508-04-5 | ChemSrc[1] |

| Molecular Formula | C₁₂H₁₆O₃ | ChemScene[4], Sigma-Aldrich[5] |

| Molecular Weight | 208.25 g/mol | ChemicalBook[2] |

| Density | 1.093 g/cm³ | ChemSrc[1] |

| Boiling Point | 371.5 °C at 760 mmHg | ChemSrc[1] |

| Flash Point | 142.3 °C | ChemSrc[1] |

| pKa (Predicted) | ~4.8 | (Predicted based on pentanoic acid)[6] |

Note: The melting point has not been consistently reported in public databases. The pKa is an estimate based on the structurally similar pentanoic acid, which has a pKa of 4.82; the electron-donating methoxy group is unlikely to significantly alter this value.[6]

Spectroscopic Profile

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic protons on the methoxy-substituted ring will appear as two doublets in the aromatic region (~6.8-7.2 ppm) due to ortho- and meta-coupling. The singlet for the methoxy group (–OCH₃) protons will be observed around 3.8 ppm. The aliphatic chain protons will present as multiplets between ~1.6 and 2.6 ppm, with the methylene group alpha to the carbonyl (–CH₂COOH) appearing furthest downfield. A broad singlet corresponding to the carboxylic acid proton (–COOH) would typically appear far downfield (>10 ppm), though its visibility can depend on the solvent and concentration.

-

¹³C NMR Spectroscopy : The carbon spectrum will feature a characteristic signal for the carbonyl carbon of the carboxylic acid at ~179 ppm. The aromatic carbons will produce signals between ~114 and 158 ppm, including the ipso-carbon attached to the alkyl chain, the carbon bearing the methoxy group, and the other aromatic CH carbons. The methoxy carbon will have a signal around 55 ppm. The aliphatic carbons of the pentanoic acid chain will resonate in the upfield region of the spectrum (~25-35 ppm).

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. A sharp, strong absorption peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid will be present around 1700-1725 cm⁻¹. Additionally, C-O stretching from the ether and carboxylic acid will appear in the 1000-1300 cm⁻¹ region, and C-H stretching from the aromatic and aliphatic groups will be observed around 2850-3000 cm⁻¹.

-

Mass Spectrometry (MS) : In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z = 208. Key fragmentation patterns would likely involve the loss of the carboxylic acid group or cleavage along the alkyl chain. A prominent fragment might be observed from a McLafferty rearrangement, a characteristic fragmentation pathway for carbonyl compounds with a sufficiently long alkyl chain.[7]

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its effective use as a chemical intermediate.

Synthetic Pathway: Friedel-Crafts Acylation and Clemmensen Reduction

A robust and common method for synthesizing this compound involves a two-step process starting from readily available commercial reagents: anisole and glutaric anhydride.

-

Step 1: Friedel-Crafts Acylation : Anisole undergoes a Friedel-Crafts acylation reaction with glutaric anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-donating methoxy group is ortho-, para-directing, and the para-substituted product, 5-(4-methoxyphenyl)-5-oxopentanoic acid, is generally favored due to reduced steric hindrance.[8]

-

Step 2: Clemmensen Reduction : The ketone functional group in the intermediate product is then reduced to a methylene group (–CH₂–). The Clemmensen reduction, which uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid, is highly effective for this transformation and is compatible with the carboxylic acid moiety.[9]

The overall synthetic workflow is illustrated below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example based on established chemical transformations and should be performed by qualified personnel with appropriate safety measures.[9]

Materials and Reagents:

-

Anisole

-

Glutaric Anhydride

-

Aluminum chloride (anhydrous)

-

Tetrachloroethane

-

Nitrobenzene

-

Hydrochloric acid (concentrated and dilute)

-

Zinc amalgam (Zn(Hg))

-

Toluene

-

Sodium bicarbonate

-

Ether

-

Cyclohexane

Procedure:

-

Friedel-Crafts Acylation:

-

To a stirred mixture of anisole (1.0 eq), glutaric anhydride (1.1 eq), tetrachloroethane, and nitrobenzene in a flask cooled in an ice bath (3-4 °C), slowly add anhydrous aluminum chloride (1.2 eq) over one hour.

-

Allow the mixture to stir at room temperature for 48 hours.

-

Carefully pour the reaction mixture into a beaker containing ice and dilute hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic phase. If necessary, perform a steam distillation to remove the high-boiling solvents.

-

Extract the remaining residue with ether. Wash the ether extract with a saturated sodium bicarbonate solution to isolate the carboxylic acid as its sodium salt in the aqueous phase.

-

Acidify the aqueous phase with dilute hydrochloric acid to precipitate the product, 5-oxo-5-(4-methoxyphenyl)pentanoic acid.

-

Collect the solid by filtration, wash with cold water, and crystallize from a suitable solvent system like ethyl acetate-petroleum ether.

-

-

Clemmensen Reduction:

-

Reflux the keto-acid obtained from Step 1 with zinc amalgam (excess), toluene, and concentrated hydrochloric acid for 48 hours. The zinc amalgam can be prepared by carefully treating zinc granules with a mercuric chloride solution.

-

After cooling, separate the organic (toluene) layer.

-

Extract the aqueous layer with ether. Combine the organic extracts.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield a crude oil or solid.

-

Purify the final product, this compound, by crystallization from a solvent such as cyclohexane to yield the pure compound.

-

Chemical Reactivity

The molecule's reactivity is dominated by its two functional groups.

-

Carboxylic Acid Group : This group undergoes typical reactions of carboxylic acids. It can be esterified with an alcohol under acidic conditions (Fischer esterification), reduced to the corresponding primary alcohol (5-(4-methoxyphenyl)pentan-1-ol) using strong reducing agents like lithium aluminum hydride (LiAlH₄), or converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

-

Aromatic Ring : The methoxy group is a strong activating, ortho-, para-director for electrophilic aromatic substitution. The existing para-substituent (the pentanoic acid chain) means that incoming electrophiles will be directed to the positions ortho to the methoxy group (positions 3 and 5). Reactions such as nitration, halogenation, or further Friedel-Crafts reactions will occur at these positions, provided the reaction conditions are controlled to avoid side reactions.

Applications in Research and Drug Development

This compound is primarily used as a molecular scaffold or intermediate. Its structure allows for the systematic extension and modification of molecules.

-

Fragment-Based Drug Discovery : The methoxyphenyl moiety is a common feature in many biologically active compounds. This molecule can serve as a fragment for building larger molecules to probe binding pockets of proteins.

-

Synthesis of Analogues : In drug development, creating analogues of a lead compound is essential for structure-activity relationship (SAR) studies. The carboxylic acid handle allows for easy coupling with various amines (to form amides) or alcohols (to form esters), enabling the rapid generation of a library of related compounds.

-

Precursor for Heterocyclic Synthesis : The functional groups can be manipulated to participate in cyclization reactions, forming various heterocyclic systems that are prevalent in pharmaceuticals.

Safety and Handling

Proper handling of this compound is essential for laboratory safety. While specific toxicity data is limited, general precautions for handling aromatic carboxylic acids should be followed.[10][11]

-

Personal Protective Equipment (PPE) : Always wear safety goggles or a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[12][13]

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases, strong oxidizing agents, and strong reducing agents.[12]

-

Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.[14]

References

-

This compound | CAS#:7508-04-5. Chemsrc. [Link]

-

Synthesis of 5-oxo-5-(4-methoxy-3-propylphenyl)pentanoic acid. PrepChem.com. [Link]

-

5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid | C12H16O4 | CID 240452. PubChem. [Link]

-

5-[4-(Methoxycarbonyl)phenyl]pentanoic acid | C13H16O4 | CID 11368350. PubChem. [Link]

-

5-[1-(4-Methoxyphenyl)ethylamino]pentanoic acid | C14H21NO3 | CID 103256070. PubChem. [Link]

-

5-((4-Methoxybenzyl)amino)pentanoic acid | C13H19NO3 | CID 11521536. PubChem. [Link]

-

SAFETY DATA SHEET - (2S)-2-(3,4,5-TRIMETHOXYPHENYL)BUTANOIC ACID. Aaron Chemistry & UnaveraChemLab. [Link]

-

Safety Data Sheet - 2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride. Angene Chemical. [Link]

-

1H NMR Spectrum (1D, 1000 MHz, H2O, predicted). NP-MRD. [Link]

-

Table of Contents. The Royal Society of Chemistry. [Link]

-

5-(4-methoxy-phenyl)-5-oxo-pentanoic acid. PubChemLite. [Link]

-

Synthesis of 5-(3,4-Dimethoxyphenyl)pentanoic acid. PrepChem.com. [Link]

-

Pentanoic acid, 5-methoxy-, phenyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

5-(4-Methylphenyl)pentanoic acid | C12H16O2 | CID 15497666. PubChem. [Link]

-

Valeric acid. Wikipedia. [Link]

-

Pentanoic acid. Sciencemadness Wiki. [Link]

-

pentanoic acid - 109-52-4. ChemSynthesis. [Link]

-

Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Chemistry Stack Exchange. [Link]

-

valeric acid, 109-52-4. The Good Scents Company. [Link]

Sources

- 1. This compound | CAS#:7508-04-5 | Chemsrc [chemsrc.com]

- 2. This compound | 7508-04-5 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. testing.chemscene.com [testing.chemscene.com]

- 5. 5-(4-METHOXY-PHENYL)-PENTANOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Pentanoic acid - Sciencemadness Wiki [sciencemadness.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. PubChemLite - 5-(4-methoxy-phenyl)-5-oxo-pentanoic acid (C12H14O4) [pubchemlite.lcsb.uni.lu]

- 9. prepchem.com [prepchem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. angenechemical.com [angenechemical.com]

- 14. unavera.de [unavera.de]

5-(4-Methoxyphenyl)pentanoic acid structure and molecular weight

An In-Depth Technical Guide to 5-(4-Methoxyphenyl)pentanoic Acid: Structure, Properties, Synthesis, and Applications

Core Molecular Identity

This compound, also known as 5-(p-anisyl)pentanoic acid, is a monosubstituted carboxylic acid. Its structure is characterized by a pentanoic acid chain linked to a phenyl ring, which is functionalized with a methoxy group at the para-position (position 4). This arrangement of a flexible aliphatic chain and a rigid, electron-rich aromatic ring makes it a valuable building block in medicinal chemistry and material science.[1]

Chemical Structure

The fundamental structure is key to understanding the molecule's reactivity and potential interactions. The lipophilic aromatic ring and alkyl chain are contrasted by the polar carboxylic acid group, rendering the molecule amphiphilic.

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Friedel-Crafts Acylation to form 5-(4-methoxyphenyl)-5-oxopentanoic acid

-

Causality: This step utilizes the electron-rich nature of the anisole ring. The methoxy group is an ortho-, para-director, and due to steric hindrance, the acylation predominantly occurs at the para-position. Aluminum chloride (AlCl₃) acts as a Lewis acid catalyst, activating the glutaric anhydride for electrophilic attack on the aromatic ring.

-

Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in an inert solvent like dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add glutaric anhydride (1.0 eq) portion-wise.

-

Allow the mixture to stir for 15 minutes to form the acylium ion complex.

-

Add a solution of anisole (1.1 eq) in DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl to quench the reaction and decompose the aluminum complex.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude keto-acid intermediate.

-

Step 2: Clemmensen Reduction

-

Causality: This classic reduction is highly effective for converting aryl ketones to alkanes under acidic conditions. The zinc amalgam provides a reactive surface for the reduction of the protonated carbonyl group. This method is chosen over others like the Wolff-Kishner reduction because the acidic conditions are compatible with the carboxylic acid moiety.

-

Protocol:

-

Prepare zinc amalgam by stirring zinc dust (5 eq) with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the solution and wash the amalgam with water.

-

To a round-bottom flask equipped with a reflux condenser, add the crude 5-(4-methoxyphenyl)-5-oxopentanoic acid (1.0 eq), the prepared zinc amalgam, concentrated hydrochloric acid, and toluene.

-

Heat the mixture to reflux with vigorous stirring for 24-48 hours. Additional portions of HCl may be required during the reflux to maintain acidic conditions.

-

After cooling to room temperature, separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate (2x).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

-

Analytical Characterization

Validation of the final product's identity and purity is paramount. A combination of spectroscopic methods provides a definitive structural confirmation.

-

¹H NMR Spectroscopy: Provides information on the number and environment of protons. Expected signals include peaks for the aromatic protons (appearing as two doublets, an AA'BB' system), the methoxy group (a singlet around 3.8 ppm), and the aliphatic chain protons (multiplets). The carboxylic acid proton will appear as a broad singlet at the downfield end of the spectrum (>10 ppm).

-

¹³C NMR Spectroscopy: Confirms the carbon skeleton. Key signals will include the carbonyl carbon of the carboxylic acid (~179 ppm), aromatic carbons (with the carbon attached to the oxygen of the methoxy group being the most downfield aromatic signal), the methoxy carbon (~55 ppm), and the distinct signals for the five carbons of the pentanoic acid chain.

-

FT-IR Spectroscopy: Identifies key functional groups. A very broad O-H stretch from the carboxylic acid will be centered around 3000 cm⁻¹. A sharp C=O stretch will appear around 1700 cm⁻¹. C-O stretches from the ether and acid will be visible in the 1300-1000 cm⁻¹ region, and C-H stretches from the aromatic and aliphatic parts will be just below 3000 cm⁻¹.

-

Mass Spectrometry: Confirms the molecular weight. The molecular ion peak (M⁺) should be observed at m/z 208. A common fragmentation pattern involves the loss of the carboxylic acid group and cleavage along the alkyl chain.

Applications in Research and Development

The unique structure of this compound makes it a versatile intermediate in several areas of chemical research.

-

Drug Discovery: This molecule can serve as a scaffold or linker in the design of new therapeutic agents. [2]The carboxylic acid provides a handle for forming amide bonds with amine-containing pharmacophores or for linking to drug delivery systems. [3]The methoxyphenyl moiety can engage in hydrophobic and π-stacking interactions within protein binding pockets. Its structural motifs are found in compounds explored for various therapeutic targets.

-

Material Science: As a "building block," it can be used in the synthesis of polymers and liquid crystals. [1]The combination of a rigid aromatic core and a flexible aliphatic tail is a common design principle for molecules that exhibit mesophasic behavior.

Safety and Handling

Proper handling is essential when working with any chemical reagent. While a specific safety data sheet for this compound is not widely available, data from structurally similar carboxylic acids suggest the following precautions:

-

Hazard Classification: Likely to be an irritant to the skin, eyes, and respiratory system.

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid direct contact with the substance.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly closed.

References

-

Chemsrc. This compound | CAS#:7508-04-5. Available at: [Link]

-

López-García, S., et al. (2020). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. National Institutes of Health. Available at: [Link]

Sources

An In-Depth Technical Guide to 5-(4-Methoxyphenyl)pentanoic Acid for Advanced Research

Abstract: This document provides a comprehensive technical overview of 5-(4-Methoxyphenyl)pentanoic acid, a carboxylated aromatic compound of significant interest in medicinal chemistry and materials science. We will explore its fundamental chemical properties, detail a robust and validated synthesis protocol, and discuss its current and potential applications for researchers, scientists, and professionals in drug development. This guide is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring both reproducibility and a deeper understanding of the compound's behavior and utility.

Core Compound Identification and Properties

This compound is a carboxylic acid derivative characterized by a pentanoic acid chain attached to a methoxy-substituted benzene ring. The methoxy group at the para-position (position 4) of the phenyl ring significantly influences the molecule's electronic properties and reactivity.

IUPAC Name and Structural Data

-

IUPAC Name: this compound

| Property | Value | Source |

| IUPAC Name | This compound | Verified |

| CAS Number | 7508-04-5 | [1][2][3] |

| Molecular Formula | C₁₂H₁₆O₃ | [2][3] |

| Molecular Weight | 208.25 g/mol | [2][3] |

| Canonical SMILES | COC1=CC=C(C=C1)CCCCC(=O)O | PubChem |

| InChIKey | VNWKOKWTTKBAHD-UHFFFAOYSA-N | PubChem |

Synthesis Protocol: A Validated Approach

The synthesis of this compound is typically achieved through a two-step process involving a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction. The following protocol details a reliable method adapted from established literature procedures, which offers good yield and purity.[4][5]

Rationale for Method Selection

This two-step pathway is chosen for its efficiency and the commercial availability of the starting materials.

-

Step 1: Friedel-Crafts Acylation: This reaction reliably forms the carbon-carbon bond between the aromatic ring (anisole) and the acyl group (from glutaric anhydride), establishing the core carbon skeleton of the target molecule. Aluminum chloride is a potent Lewis acid catalyst essential for activating the anhydride.

-

Step 2: Clemmensen Reduction: This reduction is highly effective for converting the aryl ketone, formed in the first step, directly to the corresponding alkane. The zinc amalgam provides the necessary reducing environment in acidic conditions to completely remove the carbonyl oxygen.

Experimental Workflow Diagram

Sources

An In-depth Technical Guide to 5-(4-Methoxyphenyl)pentanoic Acid (CAS No. 7508-04-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Methoxyphenyl)pentanoic acid, with the Chemical Abstracts Service (CAS) number 7508-04-5 , is a carboxylic acid derivative featuring a methoxyphenyl group.[1][2] This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure, combining a hydrophilic carboxylic acid function with a lipophilic methoxyphenyl moiety, makes it a person of interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, characterization, and potential applications, offering insights for researchers in drug discovery and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. Below is a summary of its key properties.

| Property | Value | Source |

| CAS Number | 7508-04-5 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₃ | [3] |

| Molecular Weight | 208.25 g/mol | [3] |

| Boiling Point | 371.5°C at 760 mmHg | |

| Density | 1.093 g/cm³ |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically involving a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction. A representative synthetic pathway is outlined below.

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Oxo-5-(4-methoxyphenyl)pentanoic acid (Friedel-Crafts Acylation)

This initial step involves the reaction of anisole with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

-

To a stirred mixture of anisole and a suitable solvent (e.g., tetrachloroethane and nitrobenzene), slowly add aluminum chloride at a controlled temperature (e.g., 3-4°C).[4]

-

Add glutaric anhydride to the mixture and continue stirring for an extended period (e.g., two days) to ensure complete reaction.[4]

-

Pour the reaction mixture into dilute hydrochloric acid to quench the reaction and precipitate the product.[4]

-

The organic phase is then subjected to steam distillation.[4]

-

Extract the residue with ether, followed by extraction with a sodium bicarbonate solution.[4]

-

Acidify the bicarbonate solution to precipitate the crude 5-oxo-5-(4-methoxyphenyl)pentanoic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate-light petroleum) to obtain the purified intermediate.[4]

Step 2: Synthesis of this compound (Clemmensen Reduction)

The keto group of the intermediate is then reduced to a methylene group using the Clemmensen reduction.

-

Reflux the 5-oxo-5-(4-methoxyphenyl)pentanoic acid with zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid and a co-solvent like dioxane and toluene for a sufficient duration (e.g., two days).[4]

-

After the reduction is complete, extract the product with ether.

-

Evaporate the ether to obtain the crude this compound.

-

Purify the final product by crystallization from a solvent such as cyclohexane.[4]

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy protons, and the aliphatic protons of the pentanoic acid chain. The aromatic protons would appear as two doublets in the aromatic region. The methoxy group would present as a singlet around 3.8 ppm. The methylene protons of the pentanoic acid chain will appear as multiplets, with the protons alpha to the carboxyl group being the most deshielded.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carboxyl carbon, the aromatic carbons (with quaternary carbons appearing at different chemical shifts than the protonated carbons), the methoxy carbon, and the methylene carbons of the aliphatic chain.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands. A broad peak in the range of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid.[5] A sharp, strong absorption band around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group in the carboxylic acid.[6] The C-O stretching of the methoxy group and the aromatic C=C stretching vibrations will also be present in the fingerprint region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the carboxylic acid group and cleavage of the aliphatic chain. A prominent fragment would be the tropylium ion resulting from the cleavage of the bond beta to the aromatic ring.[7][8]

Applications in Drug Discovery and Development

Carboxylic acids and their derivatives are prevalent scaffolds in medicinal chemistry.[9] The structural motifs present in this compound make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Diagram of Potential Applications

Caption: Potential therapeutic areas for derivatives of this compound.

Role as a Synthetic Intermediate

The carboxylic acid group of this compound provides a reactive handle for various chemical transformations, such as amidation and esterification. This allows for its conjugation with other pharmacophores to create hybrid molecules with potentially enhanced biological activity. For instance, it can be coupled with amines to form amides, a common functional group in many drug molecules.

Potential Biological Activities

While specific biological activity for this compound is not extensively documented in publicly available literature, derivatives of similar structures have shown a range of pharmacological effects. For example, compounds containing the methoxyphenyl moiety have been investigated for their anti-inflammatory, analgesic, and anticancer properties. The pentanoic acid chain can influence the pharmacokinetic properties of a molecule, such as its solubility and membrane permeability. Therefore, derivatives of this compound are logical candidates for screening in various biological assays to explore their therapeutic potential.

Conclusion

This compound is a well-defined chemical entity with established physicochemical properties and a feasible synthetic route. Its structure makes it a promising scaffold and building block for the development of new chemical entities in the field of drug discovery. Further research into the biological activities of this compound and its derivatives could unveil novel therapeutic applications. This guide serves as a foundational resource for scientists and researchers looking to utilize this compound in their synthetic and medicinal chemistry programs.

References

-

PrepChem.com. Synthesis of 5-oxo-5-(4-methoxy-3-propylphenyl)pentanoic acid. Available from: [Link]

-

ResearchGate. 1H-NMR and 13C-NMR spectra of 5-FA. (a) 1H-NMR spectrum of 5-FA (600...). Available from: [Link]

-

Chemsrc. This compound | CAS#:7508-04-5. Available from: [Link]

-

Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available from: [Link]

-

Organic Syntheses. (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Available from: [Link]

-

ResearchGate. 1 H NMR spectrum of compound 5. Available from: [Link]

-

PrepChem.com. Synthesis of 5-(3,4-Dimethoxyphenyl)pentanoic acid. Available from: [Link]

-

Chemsrc. This compound | CAS#:7508-04-5. Available from: [Link]

-

SpectraBase. Pentanoic acid, 5-methoxy-, phenyl ester - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available from: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

-

PubChem. 5-(4-Hydroxy-3-methoxyphenyl)pentanoic acid. Available from: [Link]

-

MDPI. Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available from: [Link]

-

SpectraBase. Pentanoic acid, 5-methoxy-, phenyl ester - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

-

PubMed. Acidic and basic drugs in medicinal chemistry: a perspective. Available from: [Link]

-

PubMed. Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Available from: [Link]

-

MDPI. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. Available from: [Link]

-

ResearchGate. FTIR-ATR spectra of a) ACVA; b) CPP and c) APP. Available from: [Link]

-

MDPI. Synthesis and Biological Evaluation of Novel Bufalin Derivatives. Available from: [Link]

-

National Center for Biotechnology Information. Fluorinated building blocks in drug design: new pathways and targets. Available from: [Link]

-

PubMed. Drug evolution: p-aminobenzoic acid as a building block. Available from: [Link]

-

National Center for Biotechnology Information. Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field. Available from: [Link]

-

National Center for Biotechnology Information. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review. Available from: [Link]

-

Bentham Science. Drug Evolution: p-Aminobenzoic Acid as a Building Block. Available from: [Link]

-

SpiroChem. SF5 building blocks. Available from: [Link]

Sources

- 1. This compound | CAS#:7508-04-5 | Chemsrc [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. whitman.edu [whitman.edu]

- 4. prepchem.com [prepchem.com]

- 5. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. mdpi.com [mdpi.com]

A Comprehensive Spectroscopic Guide to 5-(4-Methoxyphenyl)pentanoic Acid

This in-depth technical guide provides a detailed analysis of the spectral data for 5-(4-Methoxyphenyl)pentanoic acid, a compound of interest for researchers and professionals in the field of drug development and chemical synthesis. This document offers a thorough examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and authoritative references.

Introduction

This compound (CAS No: 7508-04-5) possesses a molecular formula of C₁₂H₁₆O₃ and a molecular weight of 208.26 g/mol . Its structure, featuring a methoxy-substituted aromatic ring connected to a pentanoic acid chain, gives rise to a unique spectral fingerprint. Understanding these spectral characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes. Due to the limited availability of published experimental spectra for this specific compound, this guide will utilize highly reliable predicted data from validated computational models, interpreted within the framework of fundamental spectroscopic principles.

Molecular Structure and Atom Numbering

To facilitate a clear and concise interpretation of the spectral data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic, aliphatic, and methoxy protons.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~7.11 | Doublet | 2H | H-2', H-6' |

| ~6.84 | Doublet | 2H | H-3', H-5' |

| ~3.79 | Singlet | 3H | -OCH₃ |

| ~2.56 | Triplet | 2H | H-5 |

| ~2.34 | Triplet | 2H | H-2 |

| ~1.63 | Multiplet | 4H | H-3, H-4 |

Interpretation of the ¹H NMR Spectrum

The downfield signal at approximately 12.0 ppm is characteristic of a carboxylic acid proton, which is typically broad due to hydrogen bonding and chemical exchange. The aromatic region displays a classic AA'BB' splitting pattern. The two doublets at ~7.11 ppm and ~6.84 ppm, each integrating to two protons, correspond to the ortho- and meta-protons of the para-substituted benzene ring, respectively. The singlet at ~3.79 ppm, integrating to three protons, is assigned to the methoxy group protons.

The aliphatic chain protons give rise to three distinct signals. The triplet at ~2.56 ppm is assigned to the benzylic protons (H-5), which are deshielded by the adjacent aromatic ring. The triplet at ~2.34 ppm corresponds to the protons alpha to the carbonyl group (H-2). The multiplet at ~1.63 ppm represents the overlapping signals of the remaining four methylene protons (H-3 and H-4).

Experimental Protocol for ¹H NMR

A standard protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[1][2][3][4] The choice of solvent is critical as it should completely dissolve the sample without interfering with the signals of interest.[1]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound shows twelve distinct signals, corresponding to the twelve carbon atoms in the molecule.

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~179.5 | C-1 (COOH) |

| ~157.8 | C-4' (C-OCH₃) |

| ~134.2 | C-1' |

| ~129.8 | C-2', C-6' |

| ~113.9 | C-3', C-5' |

| ~55.2 | -OCH₃ |

| ~34.8 | C-5 |

| ~33.8 | C-2 |

| ~30.7 | C-4 |

| ~24.5 | C-3 |

Interpretation of the ¹³C NMR Spectrum

The most downfield signal at ~179.5 ppm is assigned to the carboxylic acid carbonyl carbon (C-1). The aromatic carbons appear in the range of ~113-158 ppm. The carbon attached to the methoxy group (C-4') is the most deshielded among the aromatic carbons at ~157.8 ppm. The quaternary carbon (C-1') appears at ~134.2 ppm. The signals for the ortho (C-2', C-6') and meta (C-3', C-5') carbons are observed at ~129.8 ppm and ~113.9 ppm, respectively.

The aliphatic carbons resonate in the upfield region. The methoxy carbon gives a signal at ~55.2 ppm. The benzylic carbon (C-5) is observed at ~34.8 ppm, while the carbon alpha to the carbonyl group (C-2) appears at ~33.8 ppm. The remaining two methylene carbons of the pentanoic acid chain (C-3 and C-4) are found at ~24.5 ppm and ~30.7 ppm.

Experimental Protocol for ¹³C NMR

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the need for a higher sample concentration and a longer acquisition time due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.7 mL of a deuterated solvent.[1][4]

-

Instrumentation: Use a high-resolution NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Acquire a proton-decoupled spectrum to simplify the spectrum to single lines for each carbon.

-

A longer relaxation delay and a larger number of scans are typically required.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups in a molecule. The predicted IR spectrum of this compound exhibits characteristic absorption bands for the carboxylic acid, aromatic ring, and ether functionalities.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1610, ~1510 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1180 | Medium | C-O stretch (carboxylic acid) |

| ~830 | Strong | C-H out-of-plane bend (para-disubstituted) |

Interpretation of the IR Spectrum

The most prominent feature in the IR spectrum is the very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. Overlapping with this is the C-H stretching of the aliphatic chain at around 2950 cm⁻¹. A strong, sharp absorption at approximately 1710 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid group.

The presence of the aromatic ring is confirmed by the C=C stretching vibrations observed around 1610 cm⁻¹ and 1510 cm⁻¹. The strong absorption at ~1250 cm⁻¹ is attributed to the asymmetric C-O stretching of the aryl ether. The C-O stretching of the carboxylic acid is also visible around 1180 cm⁻¹. Finally, the strong band at ~830 cm⁻¹ is characteristic of the C-H out-of-plane bending for a para-disubstituted benzene ring.[5][6][7][8]

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of solid and liquid samples with minimal preparation.[9][10]

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Caption: Workflow for acquiring an IR spectrum using the ATR technique.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The predicted mass spectrum of this compound would likely be acquired using a soft ionization technique such as Electrospray Ionization (ESI) to observe the molecular ion.

Predicted Mass Spectrometry Data (ESI)

| m/z | Ion |

| 209.1172 | [M+H]⁺ |

| 231.0992 | [M+Na]⁺ |

| 207.1027 | [M-H]⁻ |

Interpretation of the Mass Spectrum

In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of 209.1172. The sodium adduct [M+Na]⁺ at m/z 231.0992 is also commonly observed. In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected at an m/z of 207.1027. The high-resolution mass data can be used to confirm the elemental composition of the molecule.

Common fragmentation pathways for similar compounds under harder ionization techniques or tandem MS would involve cleavage of the aliphatic chain, particularly alpha to the carbonyl group and at the benzylic position. A characteristic fragment would be the tropylium-like ion from the methoxybenzyl moiety.

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source.[11][12][13][14][15][16] This is often coupled with a liquid chromatography system (LC-MS) for sample introduction and separation.

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or LC.

-

Apply a high voltage to the ESI needle to generate charged droplets.

-

The solvent evaporates, leading to the formation of gas-phase ions.

-

The ions are then guided into the mass analyzer, and their mass-to-charge ratios are measured.

-

Conclusion

The comprehensive analysis of the predicted NMR, IR, and MS spectral data provides a robust framework for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra offer detailed insights into the carbon-hydrogen framework, while the IR spectrum confirms the presence of key functional groups. Mass spectrometry provides accurate molecular weight information. This guide, by integrating predicted data with fundamental spectroscopic principles and standard experimental protocols, serves as a valuable resource for researchers and scientists working with this compound.

References

-

Bruker. (n.d.). How NMR Works | NMR 101 | Spectroscopy. Retrieved from [Link]

-

Dummies.com. (2016, March 26). How to Find Functional Groups in the IR Spectrum. Retrieved from [Link]

-

Oregon State University. (n.d.). Infrared Spectra: Identifying Functional Groups. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290.

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

The University of Texas Southwestern Medical Center. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

Calistry. (n.d.). Mass Spectroscopy Fragment Finder Calculator. Retrieved from [Link]

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

-

PraxiLabs. (n.d.). IR simulation | infrared spectra. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

MLatom. (2024, June 19). Molecular IR spectra simulations online!. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

-

NMRium. (n.d.). Predict - NMRium demo. Retrieved from [Link]

-

YouTube. (2021, July 13). FRAGMENTATION PATTERNS OF ETHERS, Aldehydes, Ketones, Esters, and Carboxylic Acids. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Data Analysis Tools. UWPR. Retrieved from [Link]

-

EPFL. (n.d.). Web-based application for in silico fragmentation - MS tools. Retrieved from [Link]

-

EPFL. (n.d.). Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. Retrieved from [Link]

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 3. organomation.com [organomation.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. agilent.com [agilent.com]

- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 11. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

- 12. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]

- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Solubility of 5-(4-Methoxyphenyl)pentanoic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-(4-Methoxyphenyl)pentanoic acid. The document elucidates the physicochemical properties of the molecule, explores the theoretical principles governing its solubility, and offers detailed, field-proven experimental protocols for its empirical determination. Furthermore, it delves into predictive modeling as a complementary approach to solubility assessment. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling a thorough understanding and practical application of solubility principles for this compound.

Introduction: Understanding the Molecule - this compound

This compound is a carboxylic acid derivative with a molecular formula of C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol .[1] Its chemical structure is characterized by a methoxy-substituted phenyl group attached to a five-carbon pentanoic acid chain. This unique combination of a nonpolar aromatic ring and a polar carboxylic acid functional group dictates its solubility behavior across a spectrum of solvents.

The key structural features influencing its solubility are:

-

The Carboxylic Acid Group (-COOH): This is a polar, protic functional group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar protic solvents.

-

The Phenyl Ring and Alkyl Chain: The benzene ring and the pentyl chain constitute a significant nonpolar portion of the molecule, contributing to its hydrophobic character. This suggests solubility in nonpolar or moderately polar organic solvents.

-

The Methoxy Group (-OCH₃): The ether linkage introduces some polarity and the oxygen atom can act as a hydrogen bond acceptor, subtly influencing its interaction with protic solvents.

The interplay between the hydrophilic carboxylic acid head and the hydrophobic tail makes this compound an interesting subject for solubility studies, a critical parameter in areas such as drug formulation and chemical synthesis.

The Bedrock of Solubility: "Like Dissolves Like"

The fundamental principle governing solubility is the adage "like dissolves like".[2][3][4][5][6] This means that substances with similar intermolecular forces and polarity will tend to be soluble in one another.[2][5][7]

-

Polar Solutes in Polar Solvents: Polar compounds, like those with hydroxyl (-OH) or carboxyl (-COOH) groups, dissolve well in polar solvents such as water and ethanol.[2][8][9] This is due to favorable dipole-dipole interactions and hydrogen bonding between the solute and solvent molecules.[2]

-

Nonpolar Solutes in Nonpolar Solvents: Nonpolar compounds, such as hydrocarbons, are more soluble in nonpolar solvents like hexane or toluene.[2][8] The primary intermolecular forces at play here are London dispersion forces.

For this compound, its amphipathic nature—possessing both polar and nonpolar regions—means its solubility will be a balance of these interactions.

The Critical Role of pH in the Solubility of Carboxylic Acids

The solubility of ionizable compounds, particularly organic acids and bases, is highly dependent on the pH of the aqueous medium.[10][11][12][13][14] For a carboxylic acid like this compound, the following equilibrium exists:

R-COOH (less soluble) ⇌ R-COO⁻ + H⁺ (more soluble)

-

In Acidic Solutions (Low pH): The equilibrium shifts to the left, favoring the protonated, uncharged form of the carboxylic acid. This form is less polar and therefore less soluble in aqueous solutions.[12]

-

In Basic Solutions (High pH): The equilibrium shifts to the right, favoring the deprotonated, carboxylate anion. This ionic form is significantly more polar and thus exhibits much higher solubility in water.[11][12]

This pH-dependent solubility is a critical consideration in drug delivery and formulation, as the pH of biological fluids can vary.

Predictive Approaches to Solubility

Before embarking on extensive experimental work, computational models can provide valuable initial estimates of a compound's solubility.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties, including solubility.[1][15][16][17][18] These models utilize molecular descriptors (e.g., molecular weight, polarity, hydrogen bonding capacity) to predict solubility. While powerful, the accuracy of QSPR models is dependent on the quality and diversity of the training dataset.[15][16]

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a more nuanced approach by breaking down the total cohesive energy of a substance into three components:[19][20][21]

-

δd: Energy from dispersion forces.

-

δp: Energy from polar interactions.

-

δh: Energy from hydrogen bonding.

A solvent is likely to dissolve a solute if their Hansen parameters are similar.[19] This method is particularly useful for identifying suitable organic solvents.

Empirical Determination of Solubility: A Practical Guide

Experimental measurement remains the gold standard for determining the solubility of a compound. The shake-flask method is a widely recognized and reliable technique.[22][23][24][25]

The Shake-Flask Method: A Step-by-Step Protocol

This method determines the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation concentration of this compound in a chosen solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV/Vis spectrophotometer or HPLC)

Protocol:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[23][24]

-

Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[22][23][25]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.[22][25]

-

Quantification: Dilute the filtered solution to a concentration within the linear range of the analytical method and quantify the concentration of the dissolved compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Quantification Techniques

For compounds with a chromophore, like the phenyl group in this compound, UV/Vis spectroscopy is a straightforward quantification method.[26][27][28][29][30]

Protocol:

-

Determine λmax: Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λmax).

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to generate a calibration curve.

-

Analyze Sample: Measure the absorbance of the diluted, filtered sample from the shake-flask experiment and use the calibration curve to determine its concentration.

HPLC is a more specific and often more sensitive method, particularly for complex mixtures or when UV/Vis is not suitable.[31][32] A reversed-phase HPLC method would be appropriate for this compound.[33][34][35]

Protocol:

-

Method Development: Develop an HPLC method with a suitable mobile phase (e.g., acetonitrile/water with a small amount of acid like formic or phosphoric acid to ensure the analyte is in its protonated form) and a C18 column.

-

Calibration: Inject a series of standard solutions of known concentrations and create a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the diluted, filtered sample and use the calibration curve to determine the concentration.

Caption: HPLC Quantification Workflow.

Predicted Solubility of this compound in Various Solvents

Based on the structural analysis and the principles of solubility, the following table summarizes the predicted solubility of this compound in different classes of solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The carboxylic acid group can hydrogen bond with these solvents. However, the large nonpolar backbone will limit solubility, especially in water.[8][9] Solubility will be higher in alcohols than in water. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can accept hydrogen bonds from the carboxylic acid and have sufficient polarity to interact with the polar part of the molecule, while also accommodating the nonpolar part better than water. |

| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar aromatic ring and alkyl chain will have favorable interactions with these solvents. However, the highly polar carboxylic acid group will disfavor dissolution. |

| Aqueous Base | 5% Sodium Hydroxide, 5% Sodium Bicarbonate | High | The carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt. |

| Aqueous Acid | 5% Hydrochloric Acid | Low | The acidic environment will suppress the ionization of the carboxylic acid, keeping it in its less soluble protonated form. |

Conclusion

The solubility of this compound is a multifaceted property governed by its amphipathic structure. While theoretical principles and predictive models provide valuable initial assessments, empirical determination through methods like the shake-flask protocol coupled with robust analytical quantification is indispensable for obtaining accurate solubility data. A comprehensive understanding of its solubility in various solvents, and particularly the profound effect of pH, is paramount for its effective application in research and development. This guide provides the foundational knowledge and practical methodologies to empower scientists in their work with this compound.

References

-

Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]

-

Polarity and Solubility of Organic Compounds. GeeksforGeeks. [Link]

-

Solubility of Organic Compounds. University of Calgary. [Link]

-

QSAR and QSPR model development and comparison for drugs having low solubility. ResearchGate. [Link]

-

QSAR-based solubility model for drug-like compounds. PubMed. [Link]

-

Solubility of Organic Compounds. Chemistry Steps. [Link]

-

UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. ACS Publications. [Link]

-

Polarity of Solvents. Angelo State University. [Link]

-

Solubility. Chemistry LibreTexts. [Link]

-

Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. [Link]

-

Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]

-

UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Pion Inc. [Link]

-

Principles of Solubility in Organic Chemistry with Nadia Korovina. YouTube. [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

-

Development of QSAR models for in silico screening of antibody solubility. Taylor & Francis Online. [Link]

-

How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. [Link]

-

How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ? ResearchGate. [Link]

-

Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications. [Link]

-

Polarities of Solvents. Shodex. [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]

-

Intermolecular Forces in Solutions. Chemistry LibreTexts. [Link]

-

How does pH affect water solubility of organic acids (or acids in general)? Reddit. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Solvents and Polarity. University of Rochester. [Link]

-

Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

-

Solubility and intermolecular forces. Khan Academy. [Link]

-

Like Dissolves Like. Chemistry LibreTexts. [Link]

-

Using "like dissolves like" to predict solubility. YouTube. [Link]

-

What is the meaning of the “like dissolve like” rule in chemistry? Quora. [Link]

-

Quantitative structure–activity relationship. Wikipedia. [Link]

-

Hansen solubility parameters for the selected polymers, solvents, and nonsolvents. ResearchGate. [Link]

-

how can i test the solubility in hplc please ? Chromatography Forum. [Link]

-

The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

-

Analytical Methods for Organic Acids. Shimadzu. [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

-

Hansen solubility parameter. Wikipedia. [Link]

-

Hansen Solubility Parameters. hansen-solubility.com. [Link]

-

Organic Acids : HPLC (Type-IV). OIV. [Link]

-

Hansen solubility parameters. stenutz.eu. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. quora.com [quora.com]

- 7. Khan Academy [khanacademy.org]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. QSAR-based solubility model for drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 19. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 20. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 21. Hansen solubility parameters [stenutz.eu]

- 22. enamine.net [enamine.net]

- 23. scielo.br [scielo.br]

- 24. dissolutiontech.com [dissolutiontech.com]

- 25. bioassaysys.com [bioassaysys.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

- 29. researchgate.net [researchgate.net]

- 30. rootspress.org [rootspress.org]

- 31. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 32. pharmaguru.co [pharmaguru.co]

- 33. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 34. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]

- 35. Organic Acids : HPLC (Type-IV) | OIV [oiv.int]

An In-depth Technical Guide on the Potential Biological Activities of 5-(4-Methoxyphenyl)pentanoic Acid Derivatives

Foreword: Navigating the Landscape of Emerging Drug Candidates

In the ever-evolving field of drug discovery, the exploration of novel chemical scaffolds is paramount. This guide delves into the therapeutic potential of a promising, yet underexplored, class of compounds: 5-(4-methoxyphenyl)pentanoic acid derivatives . While direct and extensive research on this specific chemical family is nascent, a wealth of information on structurally analogous compounds provides a strong foundation for predicting their biological activities.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is structured to provide not just a compilation of data, but a logical framework for understanding the potential of these derivatives. We will extrapolate from the known biological activities of closely related molecules, such as those containing trimethoxyphenyl and other substituted phenylalkanoic acid moieties, to build a compelling case for the investigation of this compound derivatives. The insights presented herein are intended to catalyze further research and development in this promising area.

The Core Moiety: A Structural Overview

The this compound scaffold is characterized by a methoxy-substituted phenyl ring connected to a pentanoic acid chain. This structure offers several key features for medicinal chemistry exploration:

-

The Phenyl Ring: The methoxy group at the para position can influence the molecule's electronic properties and metabolic stability. The aromatic ring itself provides a platform for further substitutions to modulate activity.

-

The Alkanoic Acid Chain: The five-carbon linker provides flexibility and can be crucial for positioning the pharmacophore correctly within a biological target's binding site. The carboxylic acid group is a key functional handle for forming various derivatives such as esters and amides, and it can also participate in hydrogen bonding interactions with target proteins.

General Synthesis Strategies for Phenylalkanoic Acid Derivatives

The synthesis of this compound and its derivatives can be achieved through various established organic chemistry routes. A general and adaptable approach often involves a coupling reaction followed by functional group manipulations.

Illustrative Synthetic Workflow

Caption: A generalized synthetic workflow for this compound derivatives.

Detailed Protocol: Amide Derivative Synthesis

This protocol outlines a general procedure for the synthesis of an amide derivative from the parent carboxylic acid, a common strategy in medicinal chemistry to enhance cell permeability and modulate biological activity.

Objective: To synthesize an N-substituted amide of this compound.

Materials:

-

This compound

-

Desired amine (R-NH2)

-

Coupling agent (e.g., EDCI, DCC)

-

Base (e.g., DMAP, DIPEA)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Reagents for work-up and purification (e.g., HCl, NaHCO3, brine, ethyl acetate, anhydrous MgSO4, silica gel)

Procedure:

-

Dissolution: Dissolve this compound (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Activation: Add the coupling agent (1.1 equivalents) and the base (0.1-1.1 equivalents) to the solution. Stir at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction with water or a dilute aqueous acid solution.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the structure and purity of the final amide derivative using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally related compounds, derivatives of this compound are predicted to exhibit a range of pharmacological effects.

Anticancer Activity

Derivatives containing a 3,4,5-trimethoxyphenyl group have shown promise as anticancer agents, acting as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDACs).[1] The 4-methoxyphenyl moiety in our target compounds could similarly position them for interaction with key oncogenic proteins. Additionally, compounds with a 4-hydroxyphenyl substituent have been identified as promising for developing anticancer agents that target tubulin.[2]

Proposed Mechanism of Action: Dual EGFR/HDAC Inhibition

Caption: Hypothesized dual inhibition of EGFR and HDAC pathways by a this compound derivative.

Anti-inflammatory Activity

Novel 1,5-diphenylpyrazole derivatives containing a 4-methoxyphenyl group have demonstrated significant anti-inflammatory and analgesic properties.[1] These effects are often mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the modulation of inflammatory signaling pathways. A synthetic chalcone with a p-methoxyphenyl group has been shown to exert anti-inflammatory effects through the induction of Heme Oxygenase-1 (HO-1).[3]

Investigative Workflow for Anti-inflammatory Potential

Caption: Experimental workflow to assess the anti-inflammatory activity of the derivatives.

Other Potential Biological Activities

-

Antinarcotic Effects: Structurally similar 3,4,5-trimethoxyphenyl acrylamides have shown inhibitory effects on morphine withdrawal syndrome through high-affinity binding to serotonergic 5-HT1A receptors.[4]

-

Antimicrobial and Antioxidant Properties: Alkanoylated 4-methylphenyl sulphonamoyl carboxylic acids have been reported to possess both antimicrobial and antioxidant activities.[5]

Structure-Activity Relationship (SAR) Insights

While direct SAR studies on this compound derivatives are not available, we can infer potential relationships from related compound series.

Caption: Key areas for structural modification and their predicted impact on biological activity.

Data Summary of Related Compounds

The following table summarizes the reported biological activities of compounds structurally related to this compound.

| Compound Class | Biological Activity | Key Findings | Reference |